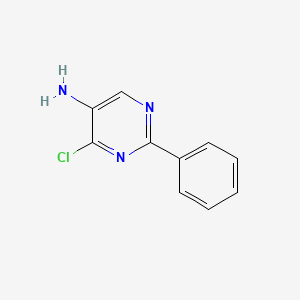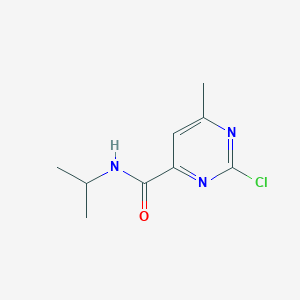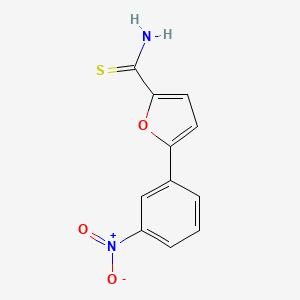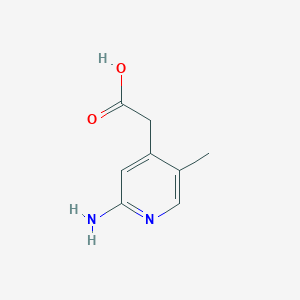
2-(2-Amino-5-methylpyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-amino-5-metilpiridin-4-il)acético es un compuesto heterocíclico con un anillo de piridina sustituido con un grupo amino y un grupo metilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-amino-5-metilpiridin-4-il)acético normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 2-cloro-5-metilpiridina.
Aminación: El grupo cloro se sustituye por un grupo amino usando amoníaco o una fuente de amina en condiciones adecuadas.
Carboxilación: La 2-amino-5-metilpiridina resultante se carboxila luego para introducir la porción de ácido acético. Esto se puede lograr usando varios reactivos de carboxilación y condiciones.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar versiones optimizadas de las rutas sintéticas anteriores, centrándose en maximizar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental. Las técnicas como la síntesis de flujo continuo y el uso de catalizadores pueden emplearse para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-amino-5-metilpiridin-4-il)acético puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro o nitroso.
Reducción: El compuesto se puede reducir para formar varios derivados reducidos.
Sustitución: El grupo amino puede participar en reacciones de sustitución, formando varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo o cloruros de acilo en condiciones adecuadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que las reacciones de sustitución pueden producir una variedad de derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(2-amino-5-metilpiridin-4-il)acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y como ligando en ensayos bioquímicos.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-amino-5-metilpiridin-4-il)acético implica su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el anillo de piridina puede participar en interacciones π-π. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-3-metilpiridina: Estructura similar pero con el grupo amino en una posición diferente.
2-Amino-4-metilpiridina: Estructura similar pero con el grupo metilo en una posición diferente.
2-Amino-5-cloropiridina: Estructura similar pero con un átomo de cloro en lugar de un grupo metilo.
Singularidad
El ácido 2-(2-amino-5-metilpiridin-4-il)acético es único debido a la posición específica de sus grupos funcionales, que pueden influir en su reactividad e interacciones con otras moléculas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-(2-amino-5-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H2,9,10)(H,11,12) |
Clave InChI |
WPXWMGRUVOGOJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)
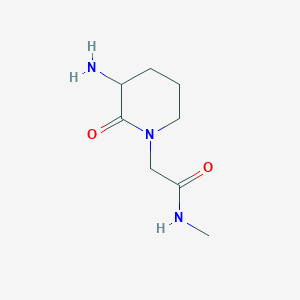

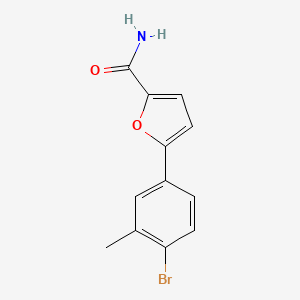

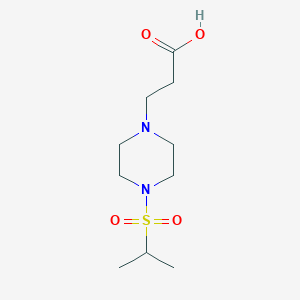
![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)
